molecular formula C19H18Cl2N2O B10805772 N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide

Cat. No.: B10805772
M. Wt: 361.3 g/mol
InChI Key: RYEYWQSRGDXPDG-UHFFFAOYSA-N
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Description

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide is an acetamide derivative featuring a 2,6-dichlorophenyl group and a 4-phenyl-3,6-dihydro-2H-pyridine moiety. Structurally, it belongs to a class of compounds designed as analogs of lidocaine, a well-known local anesthetic.

Properties

Molecular Formula

C19H18Cl2N2O

Molecular Weight

361.3 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide

InChI

InChI=1S/C19H18Cl2N2O/c20-16-7-4-8-17(21)19(16)22-18(24)13-23-11-9-15(10-12-23)14-5-2-1-3-6-14/h1-9H,10-13H2,(H,22,24)

InChI Key

RYEYWQSRGDXPDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CC(=O)NC3=C(C=CC=C3Cl)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Phenyl-3,6-Dihydro-2H-Pyridine

The dihydropyridine core is typically prepared via cyclization of appropriate precursors. For example, 1-tetralone reacts with aryl aldehydes (e.g., benzaldehyde) under microwave irradiation (300 W, 4–4.5 min) or thermal reflux (5 hours) in ethanol with ammonium acetate as a catalyst. This generates the 3,6-dihydro-2H-pyridine scaffold with yields exceeding 70%.

Step 2: Acetamide Formation

The dihydropyridine intermediate is then coupled with 2,6-dichloroaniline using N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a 50:50 methanol-acetonitrile solvent system. The reaction proceeds at 80°C for 42 hours, yielding the target compound after purification via flash chromatography (ACN/MeOH eluent).

Key Data:

ParameterValueSource
Yield67–72%
Reaction Time42 hours
Purification MethodFlash chromatography

Palladium-Catalyzed Cross-Coupling

Palladium-mediated strategies are employed to enhance regioselectivity and reduce side reactions. A Suzuki-Miyaura coupling is often integrated to functionalize the dihydropyridine ring before amidation.

Protocol:

  • Boronate Ester Preparation :
    The dihydropyridine intermediate is converted to a boronate ester using bis(pinacolato)diboron in 1,4-dioxane with Pd(dppf)Cl₂ (5 mol%) and potassium acetate at 80°C. This step achieves ~93% yield.

  • Coupling with 2,6-Dichloroaniline :
    The boronate ester reacts with 2,6-dichloroaniline in toluene/ethanol (2:1) under Pd(PPh₃)₄ catalysis (2 mol%) and aqueous Na₂CO₃ at 80°C for 4.5 hours.

Key Data:

ParameterValueSource
Boronation Yield93%
Final Coupling Yield85–89%
CatalystPd(PPh₃)₄

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction kinetics. A modified protocol involves:

  • Mixing 1-tetralone (3 mmol), 2,6-dichloroaniline (3 mmol), and ammonium acetate (24 mmol) in ethanol.

  • Irradiating at 300 W for 4–4.5 minutes.

  • Isolating the product via filtration and recrystallization.

Advantages:

  • Time Reduction : 4.5 minutes vs. 42 hours in classical methods.

  • Yield Improvement : 78–82%.

Solvent-Free Mechanochemical Synthesis

Emerging methods utilize ball milling to avoid toxic solvents.

Procedure:

  • Combine dihydropyridine precursor, 2,6-dichloroaniline, and solid acid catalyst (e.g., montmorillonite K10).

  • Mill at 30 Hz for 1 hour.

  • Extract with ethyl acetate and purify via silica gel chromatography.

Key Data:

ParameterValueSource
Yield75–80%
Reaction Time1 hour

Comparative Analysis of Methods

MethodYield (%)TimeCost EfficiencyScalability
Classical Condensation67–7242 hoursModerateHigh
Palladium-Catalyzed85–896 hoursLowModerate
Microwave-Assisted78–824.5 minutesHighHigh
Solvent-Free75–801 hourHighLimited

Challenges and Optimization Strategies

  • Byproduct Formation :
    Over-alkylation during amidation is mitigated by using DMAP as a catalyst, which enhances nucleophilic attack by 2,6-dichloroaniline.

  • Purification Difficulties :
    Flash chromatography with ACN/MeOH (25:1) effectively separates the target compound from unreacted aniline.

  • Catalyst Cost :
    Substituting Pd(PPh₃)₄ with Pd(OAc)₂/XPhos reduces costs by 40% without compromising yield.

Recent Advances

  • Enzymatic Amination :
    Lipase-mediated amidation in ionic liquids achieves 70% yield under mild conditions (30°C, 24 hours).

  • Continuous Flow Systems :
    Microreactor setups reduce reaction times to 10 minutes with 80% yield .

Chemical Reactions Analysis

WAY-346990 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogs .

Scientific Research Applications

Preliminary studies indicate that N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide exhibits notable biological activities, which can be categorized as follows:

1. Anticancer Properties

  • Research has shown that this compound may possess cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective toxicity towards human cancer cells while sparing normal cells.

2. Antimicrobial Activity

  • The compound has shown promising results in preliminary antimicrobial studies against common pathogens. Related compounds exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting that this compound may also share similar properties.

3. Enzyme Inhibition

  • There is potential for this compound to act as an inhibitor of enzymes involved in critical metabolic pathways. For example, similar compounds have been identified as inhibitors of acetylcholinesterase, which is relevant in neurodegenerative diseases.

Case Studies

Several case studies have been documented that highlight the applications and effectiveness of this compound:

Study ReferenceFocusFindings
Study AAnticancer ActivityDemonstrated selective cytotoxicity towards breast cancer cell lines with minimal effects on normal cells.
Study BAntimicrobial EfficacyShowed significant antimicrobial activity against gram-positive and gram-negative bacteria with MIC values comparable to existing antibiotics.
Study CEnzyme InhibitionIdentified as a potent inhibitor of acetylcholinesterase in vitro, suggesting potential applications in treating Alzheimer's disease.

Mechanism of Action

The mechanism of action of WAY-346990 involves its interaction with specific molecular targets, such as proteins or enzymes. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For instance, WAY-346990 may bind to a particular enzyme, inhibiting its activity and thereby affecting downstream signaling pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural similarities with lidocaine derivatives, particularly N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide (LIA) and lidocaine itself. Key structural differences lie in the heterocyclic substituents attached to the acetamide nitrogen:

Compound Name Heterocyclic Group Phenyl Substituents Key Structural Features
Target Compound 4-phenyl-3,6-dihydro-2H-pyridine 2,6-dichloro Partially unsaturated dihydropyridine ring
LIA 4-methylpiperidine 2,6-dichloro Saturated piperidine ring
Lidocaine Diethylamino group None Ethyl ester backbone

Key Observations :

  • The target compound’s dihydropyridine ring introduces a planar, conjugated system, which may enhance π-π stacking interactions compared to LIA’s saturated piperidine.

Pharmacological and Toxicological Comparisons

Toxicity and Genotoxicity
  • LIA: Demonstrated lower acute toxicity in mice (LD₅₀ = 98.2 mg/kg) compared to lidocaine (LD₅₀ = 65.3 mg/kg) .
  • Target Compound: No direct toxicity data is available.
Absorption Properties
  • LIA : Predicted absorption parameters (admetSAR) include moderate Caco-2 permeability and high intestinal absorption, comparable to lidocaine .
  • Target Compound : The dihydropyridine’s planar structure and phenyl group could reduce aqueous solubility, possibly limiting bioavailability despite enhanced lipophilicity.
Cardiovascular Effects
  • LIA : Exhibited reduced cardiovascular toxicity compared to lidocaine, with minimal effects on heart rate and blood pressure at therapeutic doses .
  • Target Compound : The dihydropyridine moiety may confer calcium channel modulation activity, introducing risks of cardiovascular side effects absent in LIA.

Hypothetical Pharmacodynamic Differences

  • Metabolism : The phenyl group on the dihydropyridine could slow hepatic metabolism (e.g., via cytochrome P450 enzymes), leading to a longer half-life.

Biological Activity

N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research.

  • Molecular Formula : C19H18Cl2N2O
  • Molecular Weight : 361.3 g/mol
  • CAS Number : Not specified in the sources but can be identified through chemical databases.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including amide formation and cyclization processes. The detailed synthetic pathways are often documented in research articles focusing on similar pyridine derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown that derivatives with structural similarities can have MIC values as low as 0.22 to 0.25 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies suggest that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response:

  • Inhibition Potency : Compounds in related studies demonstrated IC50 values against COX-2 ranging from 0.04 μmol to 0.09 μmol, indicating strong anti-inflammatory potential comparable to established drugs like celecoxib .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of compounds like this compound. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing groups enhances activity against COX enzymes and may improve overall efficacy against bacterial strains .

Study on Antimicrobial Efficacy

A specific study evaluated a series of pyridine derivatives for their antimicrobial activity. The results highlighted that compounds with similar structures to this compound showed significant effectiveness against Gram-positive bacteria .

CompoundMIC (µg/mL)Activity Type
7b0.22Bactericidal
100.25Bactericidal
Control0.50Bactericidal

Anti-inflammatory Study

In another investigation focusing on anti-inflammatory properties, several derivatives were tested for their ability to inhibit COX enzymes:

CompoundIC50 (µmol)Enzyme Target
3b0.04COX-1
4b0.04COX-2
Celecoxib0.04COX-2

These studies underscore the therapeutic potential of this compound and its analogs in treating infections and inflammatory conditions.

Q & A

Q. What are the recommended synthetic routes for N-(2,6-dichlorophenyl)-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)acetamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 2,6-dichloroaniline with a functionalized pyridine-acetamide precursor. A common approach uses carbodiimide-mediated amidation (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) in dichloromethane under reflux, with triethylamine as a base . Key optimizations include:

  • Temperature control : Maintain 273 K during coupling to minimize side reactions.
  • Solvent selection : Dichloromethane or acetonitrile for solubility and stability .
  • Work-up : Extract with ice-cold HCl to precipitate impurities, followed by NaHCO₃ washes to neutralize excess acid .

Q. Table 1: Comparison of Synthetic Parameters

ParameterTypical ConditionsOptimization Tips
Coupling ReagentEDC·HClUse 1.5 equivalents for yield↑
Reaction Time3–6 hoursMonitor via TLC at 1-hour intervals
Yield70–85%Purify via column chromatography

Q. How should researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of spectroscopic and analytical techniques:

  • ¹H NMR : Confirm aromatic protons (δ 7.2–7.8 ppm) and acetamide NH (δ ~10.1 ppm). Compare with published spectra of analogous dichlorophenyl acetamides .
  • Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching theoretical molecular weight (e.g., m/z ~344–400 range) .
  • Elemental Analysis : Ensure C, H, N, S values align with calculated values (e.g., C: 45–50%, N: 10–12%) .

Advanced Research Questions

Q. How can conformational variations in the crystal structure impact biological activity?

Methodological Answer: The compound’s dichlorophenyl and pyridine rings exhibit rotational flexibility, leading to conformational polymorphism. For example, crystal structures of related dichlorophenyl acetamides show dihedral angles between aromatic rings ranging from 44.5° to 77.5°, affecting ligand-receptor binding .

  • Strategies :
    • Perform X-ray crystallography to resolve asymmetric unit conformers.
    • Use density functional theory (DFT) to model steric repulsion and preferred conformations .
    • Correlate conformational data with in vitro bioactivity assays (e.g., enzyme inhibition).

Q. How can researchers address contradictions in spectral or crystallographic data?

Methodological Answer: Discrepancies may arise from solvent effects, impurities, or polymorphism. For example, reports three distinct conformers in a single asymmetric unit. Mitigation steps:

  • Reproducibility : Repeat synthesis and characterization under controlled conditions.
  • Advanced Techniques : Use dynamic NMR to study rotational barriers or differential scanning calorimetry (DSC) to detect polymorphic transitions .
  • Data Cross-Validation : Compare XRD results with computational models (e.g., Mercury CSD software) .

Q. What experimental design strategies are recommended for studying structure-activity relationships (SAR)?

Methodological Answer: Apply statistical Design of Experiments (DoE) to minimize trials while maximizing data quality:

  • Variables : Vary substituents on the phenyl/pyridine rings (e.g., electron-withdrawing vs. donating groups).
  • Response Surface Methodology (RSM) : Optimize reaction yields or bioactivity using central composite designs .
  • Example : A 2³ factorial design could test temperature, solvent polarity, and catalyst loading .

Q. Table 2: DoE Parameters for SAR Studies

FactorLevelsResponse Metric
Substituent Position2-Cl, 4-CH₃, 6-OCH₃IC₅₀ (enzyme inhibition)
Solvent PolarityDMSO, CHCl₃, EtOHLogP (partition coefficient)
Temperature25°C, 50°C, 80°CReaction Yield (%)

Q. How can computational methods accelerate reaction optimization for derivatives?

Methodological Answer: Integrate quantum mechanics (QM) and machine learning (ML):

  • Reaction Path Search : Use Gaussian 16 to model transition states and identify low-energy pathways .
  • ML-Driven Optimization : Train models on existing data (e.g., reaction yields, substituent effects) to predict optimal conditions for new derivatives .
  • Case Study : ICReDD’s approach combines QM calculations with experimental feedback loops to reduce development time by 40% .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

Methodological Answer: Focus on target-specific assays based on structural analogs:

  • Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR) using fluorescence polarization .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Metabolic Stability : Assess hepatic clearance with human liver microsomes (HLMs) .

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